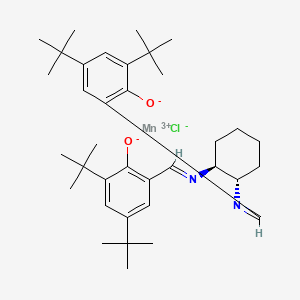
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of morpholine and piperidine rings attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzonitrile with piperidine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Applications De Recherche Scientifique
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
- 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carbonitrile
- 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carboxamide
Comparison: Compared to similar compounds, 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine exhibits unique properties due to the presence of both morpholine and piperidine rings. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C17H23N5O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine |
InChI |
InChI=1S/C17H23N5O/c18-17-19-15-12-13(21-8-10-23-11-9-21)4-5-14(15)16(20-17)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11H2,(H2,18,19,20) |
Clé InChI |
JWHYYNGBCFLTOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)N4CCOCC4)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
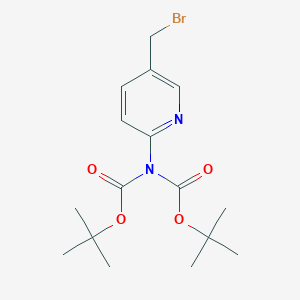


![(2R)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B8659168.png)
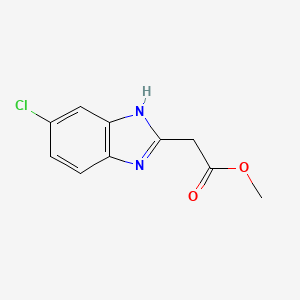
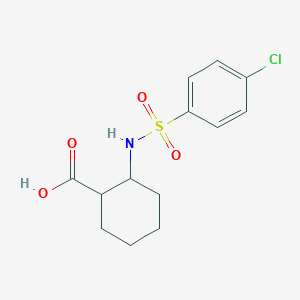
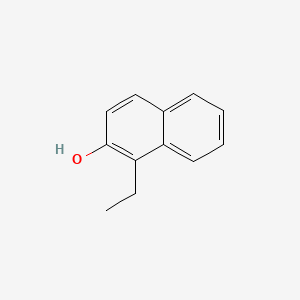
![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8659214.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)
